N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-chlorothiophene-2-carboxamide
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Description
“N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-chlorothiophene-2-carboxamide” is a compound that belongs to the class of imidazole-containing compounds . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .
Synthesis Analysis
The synthesis of imidazole-containing compounds involves the use of commercially available 2-pyridinecarboxylic acid . The reaction of these compounds with PdCl2 in toluene in the presence of triethylamine gives the NNN pincer Pd (II) complexes .Molecular Structure Analysis
The molecular structure of imidazole-containing compounds is characterized by 1H, 13C NMR spectra, and HRMS . In addition, the molecular structures of some complexes have also been determined by single-crystal X-ray diffraction .Chemical Reactions Analysis
The chemical reactions involving imidazole-containing compounds include a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles .Physical and Chemical Properties Analysis
Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .Future Directions
The future directions in the research of imidazole-containing compounds involve the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc . Therefore, these compounds have become an important synthon in the development of new drugs .
Properties
IUPAC Name |
5-chloro-N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN4OS/c13-10-2-1-9(19-10)12(18)14-5-6-16-7-8-17-11(16)3-4-15-17/h1-4,7-8H,5-6H2,(H,14,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIDMOEMPOLVHSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC=N2)N1CCNC(=O)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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